Buspirone n-oxide

Drug Metabolism Enzyme Kinetics Cytochrome P450

Generic ANDA filers risk regulatory rejection when substituting non-authentic impurity standards for Buspirone N-Oxide. This fully characterized CYP3A-mediated N-oxide degradant provides the distinct spectral and chromatographic identity required for compliant method validation-differentiating it unequivocally from 6-hydroxybuspirone or 1-PP. • Confirms oxidative degradant formation in forced degradation studies with discrete MS, NMR, and HPLC retention data • Enables accurate impurity quantitation for QC batch-release testing; traceable to USP/EP pharmacopeial standards on feasibility • Supports ICH Q3B-compliant ANDA impurity profiling with a full characterization data package (COA, HRMS, NMR, HPLC)

Molecular Formula C21H31N5O3
Molecular Weight 401.51
CAS No. 220747-81-9
Cat. No. B602397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuspirone n-oxide
CAS220747-81-9
Synonyms8-[4-[1-Oxido-4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione
Molecular FormulaC21H31N5O3
Molecular Weight401.51
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[N+]3(CCN(CC3)C4=NC=CC=N4)[O-]
InChIInChI=1S/C21H31N5O3/c27-18-16-21(6-1-2-7-21)17-19(28)25(18)10-3-4-13-26(29)14-11-24(12-15-26)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Buspirone N-oxide: Chemical Identity and Primary Analytical Use


Buspirone N-oxide (CAS 220747-81-9, molecular formula C21H31N5O3, MW 401.5 g/mol) is a defined N-oxide metabolite of the anxiolytic drug buspirone [1]. It is an N-arylpiperazine derivative formed via CYP3A-mediated N-oxidation on the piperazine ring of buspirone [2]. While not a pharmacologically active entity itself, its primary value lies in its application as a fully characterized analytical reference standard, compliant with regulatory guidelines for method development and quality control [3].

Analytical reference standard for impurity profiling and method development
Regulatory-compliant identity for ANDA filing and quality control workflows
CYP3A-mediated N-oxide metabolite context for drug metabolism studies

Buspirone N-oxide: Why Generic Metabolite Standards Fall Short


Simply substituting any buspirone metabolite or impurity standard for Buspirone N-oxide is not scientifically valid for regulated analytical applications. Its unique chemical identity as a specific N-oxide of the piperazine ring [1] gives it distinct spectral, chromatographic, and mass spectrometric properties compared to other buspirone-related compounds like 6-hydroxybuspirone or 1-(2-pyrimidinyl)piperazine (1-PP). This specificity is critical because it is a known and quantifiable impurity/degradant [2] that must be identified and controlled in Abbreviated New Drug Application (ANDA) filings, method validation (AMV), and forced degradation studies for generic buspirone formulations . Failure to use the authentic reference standard for this specific N-oxide would compromise analytical method accuracy and regulatory compliance.

Identity Other buspirone metabolites like 6-hydroxybuspirone or 1-PP have distinct spectral and chromatographic properties, compromising method specificity.
Regulatory Generic metabolite or research-grade standards lack certified purity documentation required for ANDA method validation and regulatory traceability.

Buspirone N-oxide: Evidence for Selection Over Other Metabolites


Formation Affinity (Km) vs. Other Metabolites in Liver Microsomes

Buspirone N-oxide exhibits a substantially higher apparent Km value for its formation by CYP3A4 compared to other primary buspirone metabolites, indicating it is a lower-affinity pathway. In pooled human liver microsomes, the Km for buspirone N-oxide (Bu N-oxide) was 34.0 μM, which is 3.9-fold higher than that for the major active metabolite 6'-hydroxybuspirone (8.8 μM) and 7.9-fold higher than for the primary hydroxylated metabolite 3'-hydroxybuspirone (4.3 μM) [1].

Formation Affinity (Km)
Head-to-head
34.0 μM
Supports minor-metabolite pathway context; requires sensitive detection
3.9-fold higher than 6'-OH-Bu (8.8 μM) in HLMs
Drug Metabolism Enzyme Kinetics Cytochrome P450

Purity Certification for ANDA Method Validation

Commercial supplies of Buspirone N-oxide intended for analytical and regulatory use are provided with a guaranteed minimum purity level, essential for traceable quantitation. A typical Certificate of Analysis specifies a purity of ≥95% by HPLC . This level of characterization and purity is a prerequisite for its use as a reference standard in Abbreviated New Drug Applications (ANDAs) and Quality Control (QC) applications during commercial production of generic buspirone [1], which is not guaranteed for other research-grade metabolites.

Purity Certification
Class-level inference
NLT 95% (HPLC)
Reported purity context supports regulatory method validation workflows
Data to verify per supplier's Certificate of Analysis
Pharmaceutical Analysis Method Validation Regulatory Compliance

MS3 Spectral Signature for Unambiguous Identification

Buspirone N-oxide possesses a unique and documented MS3 fragmentation spectrum, enabling its unambiguous identification in complex biological matrices [1]. This is a critical differentiator from other buspirone metabolites, which have distinct and well-documented spectral fingerprints. For instance, a study utilizing a standard LC-MS protocol was able to profile 25 buspirone metabolites, including Buspirone N-oxide, based on their characteristic retention times, molecular masses, and MS-MS product ions, creating a definitive database for identification [2].

MS3 Spectral Signature
Cross-study comparable
Unique referenceable MS3 spectrum
Reported identification method context for complex-matrix peak assignment
Referenced in Wiley SpectraBase and 25-metabolite LC-MS database
Metabolomics Mass Spectrometry Analytical Chemistry

Buspirone N-oxide: Application Scenarios in Pharmaceutical and Analytical Workflows


ANDA Regulatory Filing Support

Procurement of Buspirone N-oxide is critical for generic pharmaceutical companies preparing an ANDA for buspirone. Its use as a fully characterized reference standard is required for analytical method development and validation (AMV) to identify and quantify this specific N-oxide impurity in the final drug product [1]. The standard's traceability to USP or EP pharmacopeial standards, as provided by certain vendors, directly supports the quality control section of the regulatory filing .

Forced Degradation for Stability-Indicating Methods

In the development of stability-indicating HPLC methods for buspirone formulations, Buspirone N-oxide serves as a key marker. Subjecting the active pharmaceutical ingredient (API) to oxidative stress conditions can yield this N-oxide degradant [1]. Having the authentic standard allows analysts to confirm its formation, establish relative retention times, and validate that the analytical method can resolve this degradation product from the parent buspirone peak and other impurities .

Metabolite Profiling in Drug Metabolism Studies

In both preclinical and clinical pharmacokinetic studies, Buspirone N-oxide is used as a reference standard for the positive identification and, with appropriate calibration, relative quantitation of this minor metabolite in biological matrices (e.g., plasma, urine, hepatocyte incubations) [1]. While not pharmacologically active , its presence is an indicator of CYP3A4-mediated oxidative metabolism, and its accurate detection is essential for constructing a complete metabolic profile of buspirone in humans or animal models [2].

Method Transfer and QC in Commercial Production

During the commercial production of generic buspirone, Buspirone N-oxide is routinely used as a reference standard in quality control (QC) laboratories. It is essential for system suitability tests and for creating calibration curves to quantify the level of this impurity in each manufactured batch, ensuring it remains below the specified limit [1]. This ensures batch-to-batch consistency and regulatory compliance throughout the product lifecycle .

Application
Selection Property
Validation Focus
ANDA Regulatory Filing Support
Certified reference standard identity
Traceability and purity documentation review
Forced Degradation Studies
Oxidative degradant marker
Stability-indicating method resolution
Metabolite Profiling
CYP3A4-mediated pathway context
Spectral library matching and peak assignment
Commercial QC & Method Transfer
Lot-to-lot impurity quantification
System suitability and calibration reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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